molecular formula C16H11N5O4S B2503347 N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1421457-62-6

N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2503347
CAS No.: 1421457-62-6
M. Wt: 369.36
InChI Key: UYGOWYRSORJKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a benzo[c][1,2,5]thiadiazol-4-yl group, a furan-2-ylmethyl group, and a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide group .

Scientific Research Applications

Synthesis and Biological Study

This compound is part of a broader class of novel heterocyclic compounds synthesized for their potential biological activities. For instance, research has shown that derivatives similar to this compound have been synthesized and characterized for their antibacterial and antifungal activities against a range of microorganisms. Such studies underscore the compound's significance in developing new antimicrobial agents. The structural characterization and biological activity assessment lay the groundwork for further exploration into therapeutic applications (G. K. Patel, H. S. Patel, & P. Shah, 2015).

Anticancer and Docking Study

The compound's framework serves as a basis for synthesizing Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. Research involving microwave-assisted synthesis of these compounds has shown promising in vitro anticancer activity against various human cancer cell lines. These findings highlight the compound's utility in anticancer drug development, particularly in identifying new therapeutic agents with potential specificity for cancer cells over normal cells (S. Tiwari et al., 2017).

Chemical Reactivity and Synthesis

Research into the synthesis and reactivity of compounds containing furan-2-yl groups has revealed methodologies for creating derivatives with potential chemical and biological significance. The development of synthetic routes for such compounds is critical for expanding the toolkit available for pharmaceutical and materials science research. These studies also contribute to the understanding of the fundamental chemical properties of these compounds, facilitating the design of molecules with tailored functional attributes (А. Aleksandrov & М. М. El’chaninov, 2017).

Mechanism of Action

    Target of action

    The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is often used in the design of electron-accepting materials . Therefore, it’s possible that this compound could interact with electron-donating targets, although the specific targets would need to be determined experimentally.

    Mode of action

    As an electron acceptor, the compound could potentially accept electrons from its targets, leading to changes in the electronic states of both the compound and its targets .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4S/c22-14(18-11-4-1-5-12-13(11)20-26-19-12)10-7-17-16(24)21(15(10)23)8-9-3-2-6-25-9/h1-7H,8H2,(H,17,24)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGOWYRSORJKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CNC(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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